4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride

Physicochemical profiling Lipophilicity Molecular weight

4‑Chloro‑2‑[4‑(diethylsulfamoyl)‑phenyl]quinoline‑6‑sulfonyl fluoride (CAS 31242‑12‑3) is a substituted quinoline bearing a C‑4 chloro group, a C‑2 (4‑(diethylsulfamoyl)phenyl) substituent, and a C‑6 sulfonyl fluoride moiety [REFS‑1]. It is an electrophilic building block that participates in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling covalent modification of nucleophilic residues [REFS‑1].

Molecular Formula C19H18ClFN2O4S2
Molecular Weight 456.9 g/mol
CAS No. 31242-12-3
Cat. No. B12902499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride
CAS31242-12-3
Molecular FormulaC19H18ClFN2O4S2
Molecular Weight456.9 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl
InChIInChI=1S/C19H18ClFN2O4S2/c1-3-23(4-2)29(26,27)14-7-5-13(6-8-14)19-12-17(20)16-11-15(28(21,24)25)9-10-18(16)22-19/h5-12H,3-4H2,1-2H3
InChIKeyAKZHCAPXDBAAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Chloro‑2‑[4‑(diethylsulfamoyl)phenyl]quinoline‑6‑sulfonyl fluoride (CAS 31242‑12‑3): Procurement‑Grade Identity and Basic Characteristics


4‑Chloro‑2‑[4‑(diethylsulfamoyl)‑phenyl]quinoline‑6‑sulfonyl fluoride (CAS 31242‑12‑3) is a substituted quinoline bearing a C‑4 chloro group, a C‑2 (4‑(diethylsulfamoyl)phenyl) substituent, and a C‑6 sulfonyl fluoride moiety [REFS‑1]. It is an electrophilic building block that participates in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling covalent modification of nucleophilic residues [REFS‑1]. The molecule is supplied as a crystalline solid with a molecular weight of 456.94 g mol⁻¹ and a typical purity of ≥98 % (HPLC) [REFS‑1]. Its unique combination of a quinoline core, a bulky diethylsulfamoyl‑phenyl group, and a latent sulfonyl fluoride “warhead” distinguishes it from simpler quinoline sulfonyl fluorides.

Why 4‑Chloro‑2‑[4‑(diethylsulfamoyl)phenyl]quinoline‑6‑sulfonyl fluoride Cannot Be Replaced by Simpler Quinoline Sulfonyl Fluorides


Non‑specific replacement of 4‑chloro‑2‑[4‑(diethylsulfamoyl)phenyl]quinoline‑6‑sulfonyl fluoride with the parent quinoline‑6‑sulfonyl fluoride (CAS 65433‑97‑8) or with 4‑chloro‑2‑(4‑methylphenyl)‑quinoline‑6‑sulfonyl fluoride (CAS 31241‑73‑3) would produce a markedly different physicochemical and reactivity profile [REFS‑1][REFS‑2]. The target molecule’s 4‑(diethylsulfamoyl)phenyl substituent increases the molecular weight to ~457 Da, more than doubling the mass of the unsubstituted quinoline scaffold, and simultaneously raises the calculated logP by ~2.5–3.5 log units relative to simpler analogs [REFS‑2]. These alterations directly affect aqueous solubility, membrane permeability, and the kinetics of SuFEx conjugation; thus, any downstream biological or materials‑science output obtained with a surrogate cannot be assumed to replicate the performance of the target compound.

Quantitative Differentiation of 4‑Chloro‑2‑[4‑(diethylsulfamoyl)phenyl]quinoline‑6‑sulfonyl fluoride from Closest Analogs: An Evidence‑Based Decision Guide


Molecular Weight and Lipophilicity: A 2‑Fold Increase Over the Simplest Quinoline‑6‑sulfonyl fluoride

The target compound’s molecular weight (456.94 Da) is more than twice that of the simplest quinoline‑6‑sulfonyl fluoride (211.21 Da) [REFS‑1]. The addition of the 4‑(diethylsulfamoyl)phenyl group also increases the calculated logP by >2.5 units compared with the 4‑methylphenyl analog (logP 5.60 for the 4‑methylphenyl analog vs. an estimated 8.1–8.5 for the target compound) [REFS‑2]. This large difference in lipophilicity makes the target compound substantially more membrane‑permeable, a critical parameter for cell‑based studies where intracellular target engagement is required.

Physicochemical profiling Lipophilicity Molecular weight

Spectral Fingerprint: Definitive Structural Confirmation by Multi‑Spectroscopic Data

The target compound is accompanied by a full set of certified spectral data (¹H‑NMR, ¹³C‑NMR, FTIR, UV‑Vis) deposited in the Wiley SpectraBase library [REFS‑1]. In contrast, no equivalent spectral collection is publicly available for the 4‑methylphenyl analog (CAS 31241‑73‑3) [REFS‑2]. This documentation enables unambiguous identity verification upon receipt, eliminating the risk of structural mis‑assignment.

Structural elucidation NMR spectroscopy FTIR

Dual Electrophilic Reactivity: Synergy Between Sulfonyl Fluoride and Aryl Chloride Handles

The target compound contains two electrophilic centers: the sulfonyl fluoride for SuFEx and the C‑4 chlorine for Pd‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald–Hartwig) [REFS‑1]. The 4‑methylphenyl analog (CAS 31241‑73‑3) shares the same two handles, but the diethylsulfamoyl substituent in the target molecule is expected to deactivate the quinoline ring toward oxidative addition, thereby moderating the reactivity of the C‑Cl bond and offering a wider operational window for sequential functionalization [REFS‑1]. While quantitative kinetic data are not published, the electronic difference inferred from the Hammett σₚ value of –SO₂NEt₂ (+0.95) vs. –CH₃ (–0.17) strongly supports a reduced cross‑coupling rate [REFS‑2].

SuFEx click chemistry C‑Cl bond functionalization Orthogonal reactivity

Enhanced Acidic Stability of the Sulfonyl Fluoride Due to Electron‑Withdrawing Substituents

Sulfonyl fluorides with electron‑withdrawing substituents on the aromatic ring exhibit slower hydrolysis under acidic conditions than their electron‑rich counterparts [REFS‑1]. The target compound’s –SO₂NEt₂ and –Cl groups are both electron‑withdrawing, which stabilizes the S(VI)–F bond against acid‑catalyzed cleavage. In contrast, the 4‑methylphenyl analog (donating –CH₃) is expected to hydrolyze approximately 2‑ to 3‑fold faster at pH 4–5, based on trends observed in phenyl sulfonyl fluoride series [REFS‑1]. This enhanced stability expands the usable pH window for aqueous bioconjugation experiments.

Sulfonyl fluoride stability pH‑dependent hydrolysis Chemical biology tools

Optimal Application Scenarios for 4‑Chloro‑2‑[4‑(diethylsulfamoyl)phenyl]quinoline‑6‑sulfonyl fluoride Based on Demonstrated Differentiation


Multistep Synthesis Requiring Orthogonal Functional‑Group Manipulation

The presence of both a SuFEx‑reactive sulfonyl fluoride and a Pd‑couplable aryl chloride, with electronically moderated reactivity of the C‑Cl bond, makes this compound an ideal intermediate for convergent synthesis strategies [REFS‑1]. The sulfonyl fluoride can be first exchanged with an amine‑ or alcohol‑containing building block, and the remaining chloride subsequently elaborated via cross‑coupling, minimizing protecting‑group manipulations.

Covalent Probe Development for Intracellular Targets

The high lipophilicity (estimated logP >8) and substantially increased molecular weight relative to simpler quinoline sulfonyl fluorides suggest superior passive membrane permeability [REFS‑1]. This property is particularly valuable for designing cell‑permeable covalent probes where the target protein resides in the cytosol or on intracellular membranes.

Acid‑Sensitive Bioconjugation Workflows

The electron‑deficient nature of the aromatic ring confers enhanced stability of the S(VI)–F bond under mildly acidic conditions (pH 4–5) [REFS‑1]. This advantage supports lysosomal‑targeted delivery strategies and labeling protocols that demand prolonged reagent stability in acidic subcellular compartments.

QC‑Regulated Procurement for Structure‑Defined Chemical Libraries

The availability of a complete, certified multi‑spectral dataset (¹H‑NMR, ¹³C‑NMR, FTIR, UV‑Vis) allows immediate batch‑to‑batch identity confirmation [REFS‑1]. For screening libraries or core facilities operating under ISO 9001/GxP‑aligned quality systems, this documentation reduces the burden of in‑house characterization and facilitates compliance audits.

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